Ethyl 2-bromo-2-(4-nitrophenyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-2-(4-nitrophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)9(11)7-3-5-8(6-4-7)12(14)15/h3-6,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFNCKXRAPCJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293337 | |
| Record name | Ethyl α-bromo-4-nitrobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4691-72-9 | |
| Record name | Ethyl α-bromo-4-nitrobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4691-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α-bromo-4-nitrobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Bromo 2 4 Nitrophenyl Acetate and Structural Analogues
Direct Synthetic Routes
Direct synthetic routes to ethyl 2-bromo-2-(4-nitrophenyl)acetate are less commonly reported in the literature. These methods would ideally involve the simultaneous introduction of the bromo and nitro functionalities onto the ethyl phenylacetate (B1230308) backbone in a single synthetic operation. However, the challenges associated with controlling regioselectivity and preventing side reactions often make this approach less practical compared to multi-step precursor-based syntheses.
Precursor-Based Approaches
Precursor-based approaches offer a more controlled and versatile strategy for the synthesis of this compound. These methods involve the sequential modification of carefully selected starting materials.
Strategies Involving Ethyl Bromoacetate and Substituted Nitrophenyl Precursors
One common precursor-based strategy involves the reaction of a nucleophilic nitrophenyl species with an electrophilic source of the acetate (B1210297) moiety. For instance, the alkylation of a salt of a (4-nitrophenyl)acetic acid derivative with a brominating agent could theoretically yield the target compound. However, a more frequently employed variation involves the reaction of a 4-nitrophenol (B140041) with ethyl bromoacetate. This reaction, typically carried out in the presence of a base such as potassium carbonate, results in the formation of ethyl 2-(4-nitrophenoxy)acetate. It is important to note that this yields an ether linkage and not the target compound where the bromine is at the alpha-carbon.
To obtain the desired product via a pathway starting with ethyl bromoacetate, a different strategy is required. This would typically involve the generation of a carbanion from a 4-nitrobenzyl derivative, which then reacts with an electrophilic bromine source. However, the strong electron-withdrawing nature of the nitro group can make the formation of the necessary carbanion challenging.
Bromination of Phenylacetate Derivatives at the Alpha-Carbon
A more direct and widely utilized approach is the bromination of a suitable phenylacetate precursor at the alpha-carbon. The key starting material for this method is ethyl (4-nitrophenyl)acetate (B1239239). The benzylic position (the alpha-carbon) of this molecule is activated towards radical halogenation due to the stability of the resulting benzylic radical, which is further influenced by the phenyl ring.
The reagent of choice for this transformation is typically N-bromosuccinimide (NBS). The reaction is carried out in a non-polar solvent, such as carbon tetrachloride (CCl4), and is initiated by a radical initiator, like benzoyl peroxide or azobisisobutyronitrile (AIBN), or by UV irradiation. The use of NBS is advantageous as it provides a low and constant concentration of bromine radicals, which favors the desired substitution reaction over competing reactions such as addition to the aromatic ring.
The general mechanism for this free-radical bromination involves three key steps:
Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals. These radicals then abstract a hydrogen atom from HBr (which can be present in trace amounts or generated in situ) to produce a bromine radical.
Propagation: A bromine radical abstracts a hydrogen atom from the alpha-carbon of ethyl (4-nitrophenyl)acetate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus continuing the chain reaction.
Termination: The reaction is terminated by the combination of any two radicals present in the reaction mixture.
The presence of the electron-withdrawing nitro group at the para position can influence the reaction rate and selectivity, but the benzylic position remains the most favorable site for bromination under these conditions.
| Reagent | Initiator | Solvent | Reaction Conditions |
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide or AIBN | Carbon Tetrachloride (CCl4) | Reflux or UV irradiation |
Nitration and Aromatic Functionalization Approaches
An alternative synthetic strategy involves introducing the nitro group onto an existing ethyl 2-bromo-2-phenylacetate molecule. This approach falls under the category of electrophilic aromatic substitution. The nitration of ethyl 2-bromo-2-phenylacetate would typically be carried out using a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid.
The ester and the alpha-bromo substituents on the side chain will influence the regioselectivity of the nitration. The phenylacetyl group is generally considered to be ortho- and para-directing, although it can be deactivating. The bulky bromoacetyl group might sterically hinder the ortho positions, potentially favoring the formation of the para-nitro isomer.
The reaction conditions, such as temperature and reaction time, need to be carefully controlled to prevent over-nitration and the formation of unwanted byproducts. The strong acidic conditions of the nitrating mixture can also lead to the hydrolysis of the ester functionality if the reaction is not managed properly.
| Reagent | Conditions | Expected Major Product |
| Conc. HNO3 / Conc. H2SO4 | Low temperature | This compound |
Stereoselective Synthesis of Chiral Derivatives
The alpha-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective methods to synthesize specific enantiomers is of significant interest, particularly for applications in medicinal chemistry where the biological activity of a molecule is often dependent on its stereochemistry.
Approaches to the stereoselective synthesis of chiral derivatives of this compound can include:
Asymmetric Bromination: This would involve the use of a chiral brominating agent or a chiral catalyst to selectively brominate one face of the enolate derived from ethyl (4-nitrophenyl)acetate. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer.
Resolution of a Racemic Mixture: A racemic mixture of this compound can be separated into its individual enantiomers through classical resolution techniques. This can be achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography. Subsequent removal of the resolving agent affords the pure enantiomers.
Chiral Pool Synthesis: This approach would utilize a chiral starting material that already contains the desired stereocenter. For example, a chiral amino acid with a 4-nitrophenyl side chain could be chemically modified to introduce the bromo and ester functionalities while retaining the stereochemical integrity of the alpha-carbon.
The choice of method depends on factors such as the desired enantiomeric purity, the scalability of the process, and the availability of chiral starting materials or catalysts.
Chemical Reactivity and Mechanistic Pathways of Ethyl 2 Bromo 2 4 Nitrophenyl Acetate
Nucleophilic Substitution Reactions
SN2 Reactions at the Alpha-Carbon
The carbon atom bonded to the bromine is an electrophilic center that readily undergoes bimolecular nucleophilic substitution (SN2) reactions. In an SN2 mechanism, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromide), leading to an inversion of stereochemistry at the carbon center.
The rate and feasibility of these SN2 reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the steric and electronic environment of the substrate. The presence of the phenyl ring and the ester group provides some steric hindrance, which may slow the reaction compared to a simple alkyl halide. However, the electron-withdrawing nature of the adjacent carbonyl group and the 4-nitrophenyl ring activates the alpha-carbon towards nucleophilic attack. This electronic effect stabilizes the transition state of the SN2 reaction, thereby increasing the reaction rate.
A variety of nucleophiles can be employed to displace the bromide ion, leading to a diverse range of derivatives. The following table illustrates the expected products from the reaction of Ethyl 2-bromo-2-(4-nitrophenyl)acetate with common nucleophiles.
| Nucleophile | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide (NaOH) | Ethyl 2-hydroxy-2-(4-nitrophenyl)acetate |
| Alkoxide | Sodium Methoxide (NaOCH3) | Ethyl 2-methoxy-2-(4-nitrophenyl)acetate |
| Cyanide | Sodium Cyanide (NaCN) | Ethyl 2-cyano-2-(4-nitrophenyl)acetate |
| Azide (B81097) | Sodium Azide (NaN3) | Ethyl 2-azido-2-(4-nitrophenyl)acetate |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethyl 2-(phenylthio)-2-(4-nitrophenyl)acetate |
| Amine | Ammonia (NH3) | Ethyl 2-amino-2-(4-nitrophenyl)acetate |
This table presents expected products based on established SN2 reaction mechanisms.
Reactivity of the Nitro Group: Reduction and Derivative Formation
The nitro group (NO2) on the phenyl ring is a versatile functional group that can undergo various transformations, most notably reduction to an amino group (NH2). This conversion is a cornerstone of synthetic organic chemistry, providing a route to aromatic amines which are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals.
The reduction of the nitro group can be achieved using a variety of reducing agents and conditions, with the choice of reagent often depending on the presence of other functional groups in the molecule. For this compound, a key consideration is the potential for reaction at the alpha-bromo position.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. Catalytic hydrogenation is often efficient and clean, but care must be taken as some catalysts can also promote the hydrogenolysis of the carbon-bromine bond.
Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods for nitro group reduction. These conditions are generally compatible with the ester and alpha-bromo functionalities.
Transfer Hydrogenation: This technique utilizes a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. It offers a milder alternative to using pressurized hydrogen gas.
Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na2S2O4) or tin(II) chloride (SnCl2) can also be employed for the selective reduction of nitro groups.
The successful reduction of the nitro group in this compound yields Ethyl 2-bromo-2-(4-aminophenyl)acetate, a molecule with two distinct reactive sites for further synthetic elaboration. The resulting amino group can then participate in a wide array of reactions, such as diazotization followed by Sandmeyer or Schiemann reactions, acylation to form amides, or alkylation to form secondary or tertiary amines.
Electrophilic Reactions
The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. However, the reactivity of the ring is significantly influenced by the substituents already present. The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. This deactivation makes the aromatic ring much less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609).
Furthermore, the nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (positions 3 and 5 on the ring). The ethyl 2-bromoacetate substituent at position 1 is also generally considered to be a deactivating group and an ortho-, para-director, although its influence is weaker than that of the nitro group. In this case, the directing effects of the two groups are in opposition. However, the strong deactivating and meta-directing effect of the nitro group is expected to dominate.
Therefore, any electrophilic aromatic substitution on this compound would be expected to occur slowly and primarily at the positions meta to the nitro group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. Due to the strongly deactivated nature of the ring, harsh reaction conditions would likely be required, which could lead to side reactions involving the ester or alpha-bromo functionalities.
Rearrangement Reactions
The structure of this compound allows for the possibility of several types of rearrangement reactions, particularly those involving the alpha-bromo ester moiety.
Potential for Rearrangements Involving the Ester Moiety
One notable rearrangement that alpha-halo esters can undergo is the Favorskii rearrangement . While this reaction is more commonly associated with alpha-halo ketones, analogous rearrangements can occur with esters under certain conditions, typically in the presence of a strong, non-nucleophilic base. The mechanism would involve the formation of a cyclopropanone-like intermediate from the ester enolate, which is then opened by a nucleophile. However, for an ester, this pathway is less common and would likely compete with simple SN2 substitution.
Another potential rearrangement is the Reformatsky reaction , which, while not a rearrangement of the starting material itself, involves the formation of an organozinc intermediate from the alpha-bromo ester. This intermediate can then react with a carbonyl compound, and subsequent transformations of the product could be considered a form of skeletal rearrangement.
Carbon Skeleton Rearrangements
Under specific conditions, typically involving strong bases or Lewis acids, rearrangements of the carbon skeleton could be envisioned, although they are not common for this class of compounds. For instance, treatment with a strong base could potentially lead to elimination of HBr to form an alpha,beta-unsaturated ester, which might then undergo further reactions. However, direct carbon skeleton rearrangements of the phenylacetate (B1230308) core are not a characteristic reaction pathway under typical laboratory conditions.
Radical and Photochemical Transformations
The presence of a labile carbon-bromine bond and a photoactive nitro group makes this compound a substrate for both radical and photochemical transformations.
Alpha-Halogen Radical Chemistry
The carbon-bromine bond at the alpha position to the ester carbonyl is susceptible to homolytic cleavage, leading to the formation of a stabilized radical. This reactivity is central to its application in controlled radical polymerization techniques.
One of the most significant applications of alpha-halo esters like this compound is in Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. wikipedia.org In a typical ATRP system, a transition metal complex, commonly a copper(I) halide with a suitable ligand, acts as a catalyst. The process involves the reversible activation of a dormant species (the alkyl halide initiator) by the catalyst to generate a propagating radical. cmu.edu
The general mechanism of ATRP initiation using an alpha-bromo ester is depicted below:
| Step | Reaction | Description |
| Activation | R-X + Cu(I)/L → R• + X-Cu(II)/L | The initiator (R-X), such as this compound, reacts with the copper(I) catalyst complex to form a radical (R•) and the oxidized copper(II) species. |
| Propagation | R• + M → R-M• | The generated radical adds to a monomer (M) to initiate the polymer chain growth. |
| Deactivation | R-M• + X-Cu(II)/L → R-M-X + Cu(I)/L | The propagating radical is reversibly deactivated by the copper(II) complex, reforming the dormant species and the copper(I) catalyst. |
This reversible activation-deactivation equilibrium is key to maintaining a low concentration of active radicals, thereby minimizing termination reactions and allowing for controlled polymer growth. cmu.edu While the general principle of ATRP is well-established, specific kinetic data for the use of this compound as an initiator is not extensively documented in the readily available literature. However, its structural features align with those of effective ATRP initiators. cmu.edu
Photochemistry of Nitrophenyl-Ethyl Systems
The photochemistry of nitrophenyl compounds, particularly those with an ethyl substituent, has been a subject of interest, often in the context of photolabile protecting groups. The primary photochemical process for many 2-(2-nitrophenyl)ethyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position of the ethyl chain. uni-konstanz.de This leads to the formation of an aci-nitro intermediate. uni-konstanz.de
The subsequent fate of this intermediate can vary, leading to different photoproducts. For instance, in the photolysis of 1-(2-nitrophenyl)ethyl ethers, the reaction proceeds through two parallel pathways, both involving a hemiacetal intermediate whose breakdown is the rate-limiting step for product release. nih.gov
While specific studies on the photolysis of this compound are scarce, the general mechanistic framework for related nitrophenyl-ethyl systems suggests that upon irradiation, it could undergo intramolecular hydrogen abstraction. The presence of the bromine atom at the alpha-position might influence the stability and subsequent reaction pathways of the resulting radical intermediates. The expected photolytic cleavage would likely yield the de-brominated and/or rearranged products, alongside byproducts originating from the nitro group transformation, such as nitrosoacetophenone derivatives. nih.gov
Chemo-, Regio-, and Stereoselectivity in Reaction Systems
The presence of multiple reactive sites in this compound—the electrophilic alpha-carbon, the ester carbonyl group, and the aromatic ring activated by the nitro group—raises questions of selectivity in its reactions with various reagents.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. For instance, a nucleophile could potentially attack the electrophilic alpha-carbon (SN2 reaction) or the carbonyl carbon of the ester group (nucleophilic acyl substitution). The outcome would depend on the nature of the nucleophile and the reaction conditions.
Regioselectivity is the preference for a reaction to occur at one direction or position over another. In the context of this compound, reactions involving the aromatic ring, such as nucleophilic aromatic substitution, would be highly regioselective due to the directing effect of the nitro group. For example, in the halogen-metal exchange of 3-substituted 1,2-dibromo arenes, the position of the exchange is highly influenced by the electronic nature of the substituent. organic-chemistry.org
Stereoselectivity describes the preferential formation of one stereoisomer over another. For reactions occurring at the chiral alpha-carbon of this compound (once the bromine is substituted), the stereochemical outcome is of interest. For example, in the enzymatic preparation of acetates of p-nitrophenyl α-L-arabinofuranoside, high regioselectivity was achieved using lipases. nih.gov While not directly involving the title compound, this illustrates how biological catalysts can achieve high levels of selectivity in reactions of nitrophenyl derivatives.
Detailed research findings on the chemo-, regio-, and stereoselectivity of reactions specifically involving this compound are not widely reported. However, the general principles of organic chemistry allow for predictions based on the electronic and steric properties of the molecule. For example, hard nucleophiles would be expected to favor attack at the carbonyl carbon, while softer nucleophiles would likely favor the SN2 reaction at the alpha-carbon. The stereochemical outcome of such SN2 reactions would be expected to proceed with inversion of configuration at the alpha-carbon.
Advanced Spectroscopic and Structural Characterization Techniques in Research on Ethyl 2 Bromo 2 4 Nitrophenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Distinction and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Ethyl 2-bromo-2-(4-nitrophenyl)acetate, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and distinguish it from potential isomers.
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. The ethyl ester group gives rise to a characteristic quartet and triplet pattern, while the aromatic protons on the 4-nitrophenyl ring appear as two distinct doublets, typical of a 1,4-disubstituted benzene (B151609) ring. The single proton at the chiral center (the α-carbon bonded to bromine) appears as a singlet.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom, including the carbonyl carbon of the ester and the carbons of the aromatic ring. The number of distinct signals confirms the molecular symmetry. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be utilized to probe through-space interactions, offering insights into the preferred solution-state conformation of the molecule, particularly the rotational orientation around the Cα-C(aryl) bond.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| -CH(Br)- | ¹H | ~5.5 - 5.7 | Singlet (s) | Deshielded by adjacent bromine, carbonyl, and aromatic ring. |
| Aromatic H (ortho to NO₂) | ¹H | ~8.2 - 8.3 | Doublet (d) | Strongly deshielded by the electron-withdrawing nitro group. |
| Aromatic H (meta to NO₂) | ¹H | ~7.6 - 7.7 | Doublet (d) | Less deshielded than ortho protons. |
| -O-CH₂-CH₃ | ¹H | ~4.2 - 4.3 | Quartet (q) | Coupled to the methyl protons. |
| -O-CH₂-CH₃ | ¹H | ~1.2 - 1.3 | Triplet (t) | Coupled to the methylene (B1212753) protons. |
| C=O | ¹³C | ~165 - 168 | - | Typical range for an ester carbonyl carbon. |
| Aromatic C-NO₂ | ¹³C | ~147 - 149 | - | Quaternary carbon attached to the nitro group. |
| Aromatic C-CH(Br) | ¹³C | ~140 - 142 | - | Quaternary aromatic carbon. |
| Aromatic CH (ortho to NO₂) | ¹³C | ~124 - 125 | - | Aromatic methine carbons. |
| Aromatic CH (meta to NO₂) | ¹³C | ~129 - 130 | - | Aromatic methine carbons. |
| -O-CH₂- | ¹³C | ~62 - 63 | - | Methylene carbon of the ethyl group. |
| -CH(Br)- | ¹³C | ~45 - 50 | - | Alpha-carbon, shifted downfield by bromine. |
| -CH₃ | ¹³C | ~14 - 15 | - | Methyl carbon of the ethyl group. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
In the IR spectrum of this compound, strong absorption bands confirm the presence of key functional groups. A prominent peak corresponding to the C=O stretching of the ester group is expected around 1740-1760 cm⁻¹. The nitro group (-NO₂) gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically near 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹. The C-O stretching of the ester and the C-Br stretching vibration are also identifiable.
Raman spectroscopy provides complementary information. While the polar C=O and NO₂ groups are strong in the IR spectrum, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum. The symmetric NO₂ stretch is also Raman active. By comparing shifts in vibrational frequencies under different conditions (e.g., different solvents), information about intermolecular interactions, such as hydrogen bonding involving the ester or nitro groups, can be inferred.
Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Ester C=O Stretch | 1740 - 1760 | Strong |
| Aromatic C=C Stretch | 1580 - 1610 | Medium |
| Asymmetric NO₂ Stretch | 1520 - 1540 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1350 | Strong |
| Ester C-O Stretch | 1100 - 1300 | Strong |
| Aromatic C-N Stretch | 840 - 860 | Medium |
| C-Br Stretch | 550 - 650 | Medium-Strong |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to elucidate its structure through analysis of its fragmentation patterns. The molecular formula is C₁₀H₁₀BrNO₄, with a molar mass of approximately 288.1 g/mol .
High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, confirming the elemental composition. A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak, which will show two signals of nearly equal intensity separated by two mass units (e.g., m/z 287 and 289), characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Under electron ionization (EI), the molecule fragments in a predictable manner. Common fragmentation pathways include the loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion, or the loss of the entire ethyl acetate (B1210297) moiety. Cleavage of the C-Br bond or fragmentation of the nitroaromatic ring can also occur.
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| m/z (for ⁷⁹Br) | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 287/289 | [C₁₀H₁₀BrNO₄]⁺• | Molecular Ion (M⁺•) |
| 242/244 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 208 | [M - Br]⁺ | Loss of bromine radical |
| 162 | [C₈H₆NO₂]⁺ | Loss of Br and •COOEt |
| 150 | [C₇H₄NO₂]⁺ | Further fragmentation of the nitrophenyl moiety |
| 134 | [C₇H₄NO]⁺ | Loss of oxygen from m/z 150 |
Single Crystal X-ray Diffraction (XRD) Studies
An XRD study would yield a precise model of the molecular structure. This includes the exact bond lengths of the C-Br, C=O, C-O, N-O, and aromatic C-C bonds, as well as all bond angles. Of particular interest are the torsion angles, which define the molecule's conformation. Key torsion angles include those describing the orientation of the ester group relative to the α-carbon and the rotation of the 4-nitrophenyl group around the bond to the chiral center. This data provides an unambiguous picture of the molecule's preferred solid-state shape.
The sum of intermolecular interactions dictates the formation of a specific three-dimensional supramolecular assembly. Understanding this assembly is crucial as it influences the material's bulk properties. Different packing arrangements of the same molecule are known as polymorphs. An investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., from different solvents, at different temperatures) to see if different crystal forms can be isolated. Each polymorph would have a unique crystal structure and, consequently, different physical properties.
Theoretical and Computational Investigations of Ethyl 2 Bromo 2 4 Nitrophenyl Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, for a given molecule, we can determine its electronic structure and predict its chemical behavior.
Density Functional Theory (DFT) is a computational method that has become a cornerstone of quantum chemistry for its balance of accuracy and computational cost. It is particularly effective for determining the equilibrium geometry and vibrational frequencies of molecules.
For Ethyl 2-bromo-2-(4-nitrophenyl)acetate, a geometry optimization would be performed to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed level of theory for such calculations, providing reliable geometric parameters. epa.govresearchgate.net
Once the optimized geometry is obtained, vibrational frequency analysis can be carried out. This calculation predicts the frequencies of the fundamental modes of vibration, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This theoretical spectrum can be compared with experimental data to confirm the molecular structure.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.95 Å |
| C-NO2 | 1.48 Å | |
| C=O | 1.22 Å | |
| C-O (ester) | 1.35 Å | |
| Bond Angle | O-N-O | 124° |
| C-C-Br | 110° | |
| C-C=O | 125° | |
| Dihedral Angle | C-C-O-C | 180° |
Note: The data in this table is illustrative and represents typical values for similar functional groups.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. These methods can provide highly accurate electronic properties and energetics, though they are computationally more demanding than DFT. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations, making them faster but generally less accurate.
For this compound, ab initio calculations could be used to determine properties like ionization potential, electron affinity, and the total electronic energy. These calculations provide a deeper understanding of the molecule's electronic stability and its tendency to lose or gain electrons.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. malayajournal.org
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more easily polarizable. malayajournal.org For this compound, the presence of the electron-withdrawing nitro group and the electronegative bromine atom would be expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap and increased reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.2 eV |
| LUMO | -2.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
Note: The data in this table is illustrative and based on typical values for similar aromatic compounds.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.net It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack. malayajournal.org
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the oxygen atoms of the nitro and carbonyl groups would be expected to be regions of high negative potential, while the hydrogen atoms of the aromatic ring and the carbon atom attached to the bromine would likely be regions of positive potential. mdpi.com
Charge distribution analysis provides a quantitative measure of the partial atomic charges within a molecule. Methods like Mulliken population analysis and Natural Population Analysis (NPA) are used to partition the total electron density among the atoms. researchgate.net
Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Mulliken Charge (a.u.) |
| O (nitro) | -0.45 |
| N (nitro) | +0.60 |
| Br | -0.15 |
| C (carbonyl) | +0.55 |
| O (carbonyl) | -0.50 |
Note: The data in this table is illustrative and represents general trends in charge distribution.
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing insights that are often difficult to obtain through experiments alone.
For this compound, computational modeling could be used to study various reactions, such as nucleophilic substitution at the alpha-carbon or reactions involving the nitro group. For example, the reaction with a nucleophile could proceed through an SN2 mechanism, and the transition state for this process could be located and characterized using computational methods. These studies can help in understanding the factors that control the regio- and stereoselectivity of reactions involving this compound. mdpi.com
Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational investigations focused solely on "this compound" that align with the requested article structure. The search for detailed research findings on transition state characterization, reaction barrier calculations, the influence of solvent effects using implicit solvent models, and Quantitative Structure-Reactivity Relationship (QSRR) studies for this particular compound did not yield any specific results.
The scientific community has conducted theoretical and computational studies on related molecules, such as p-nitrophenyl acetate (B1210297) and other bromo and nitro derivatives. These studies have employed various computational methods to investigate reaction mechanisms, solvent effects, and structure-activity relationships. However, the explicit data and detailed analysis required to construct an article on "this compound" as per the provided outline are not present in the public domain.
Therefore, it is not possible to generate the requested article with the specified scientifically accurate content and data tables for each subsection, as the foundational research on this specific compound is not available.
Applications of Ethyl 2 Bromo 2 4 Nitrophenyl Acetate in Synthetic Organic Chemistry
Role as a Versatile Building Block in Heterocyclic Synthesis
The structural attributes of Ethyl 2-bromo-2-(4-nitrophenyl)acetate make it an ideal precursor for the synthesis of a wide array of heterocyclic compounds, which are core scaffolds in many pharmaceutical and agrochemical agents. The electrophilic carbon bearing the bromine atom readily reacts with binucleophilic species to facilitate ring-closure reactions.
One of the classic applications for α-halo carbonyl compounds is in the Hantzsch thiazole (B1198619) synthesis. By analogy, this compound can react with thioamides or thioureas to construct the thiazole ring. The reaction proceeds by initial S-alkylation of the thioamide, followed by intramolecular condensation and dehydration to yield highly substituted aminothiazole derivatives bearing a 4-nitrophenyl group. These thiazole products are of significant interest due to their prevalence in biologically active molecules.
Similarly, it serves as a key synthon for 1,3,4-oxadiazoles and other related five-membered heterocycles. Reaction with acyl hydrazides can lead to intermediates that, upon cyclization, yield the oxadiazole core. The presence of the 4-nitrophenyl group is particularly advantageous as it modulates the electronic properties and biological activity of the final heterocyclic product. Furthermore, the nitro group itself can be chemically modified in subsequent steps (e.g., reduction to an amine), providing a handle for further diversification of the heterocyclic library.
The compound is also a valuable substrate in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. Its ability to act as a potent electrophile allows it to participate in sequential or domino reactions, leading to the rapid assembly of diverse heterocyclic libraries.
| Heterocyclic System | Typical Co-Reactant(s) | Key Reaction Type |
|---|---|---|
| Thiazoles | Thioamides, Thioureas | Hantzsch Synthesis |
| 1,3,4-Oxadiazoles | Acyl Hydrazides | Condensation/Cyclization |
| Pyrrolidones | Anilines, Primary Amines | Alkylation/Cyclization |
| 1,4-Benzoxazines | o-Aminophenols | Alkylation/Cyclization |
Utilization in Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis. This compound is proficiently used in several key C-C bond-forming reactions, primarily leveraging the reactivity of the carbon-bromine bond.
Alkylation Reactions: As a potent electrophile, the compound readily undergoes nucleophilic substitution with a wide range of carbon nucleophiles. This includes the alkylation of enolates derived from ketones, esters, and other active methylene (B1212753) compounds. vanderbilt.edu These reactions, typically carried out in the presence of a non-nucleophilic base, result in the formation of a new C-C bond and the introduction of the (4-nitrophenyl)acetate (B1239239) moiety into the target molecule. The electron-withdrawing nature of the nitrophenyl group enhances the electrophilicity of the α-carbon, often leading to high yields and clean reactions.
Reformatsky-type Reactions: The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. theaic.orglibretexts.org this compound is an ideal substrate for this transformation. The reaction begins with the oxidative insertion of zinc into the carbon-bromine bond to form an organozinc intermediate, often called a Reformatsky enolate. libretexts.orgwikipedia.org This enolate is sufficiently nucleophilic to add to the carbonyl group of an aldehyde or ketone but is generally unreactive towards the ester group, preventing self-condensation. wikipedia.org Subsequent acidic workup provides the β-hydroxy ester, a valuable building block for natural product synthesis and pharmaceuticals. theaic.org The use of this specific substrate introduces a quaternary center bearing a 4-nitrophenyl group, adding significant molecular complexity in a single step.
| Reaction Name | Electrophile | Key Reagent | Product Type |
|---|---|---|---|
| Alkylation | Enolates, Carbanions | Base (e.g., LDA, NaH) | Substituted α-Aryl Esters |
| Reformatsky Reaction | Aldehydes, Ketones | Zinc Metal | β-Hydroxy-α-Aryl Esters |
Development of New Synthetic Methodologies
The unique electronic and steric properties of this compound make it a valuable substrate for the development of novel synthetic methodologies. Its multifunctionality allows for the design of cascade or domino reactions, where multiple bond-forming events occur sequentially in a single pot, enhancing synthetic efficiency.
Researchers are exploring the use of this and related bromonitro compounds in asymmetric catalysis. rsc.orgresearchgate.net Chiral catalysts can be employed to control the stereochemical outcome of alkylation or Reformatsky-type reactions, leading to the enantioselective synthesis of complex molecules. The development of such methods is crucial for the pharmaceutical industry, where single-enantiomer drugs are often required.
Furthermore, the compound can be utilized in transition metal-catalyzed cross-coupling reactions. While less common than for aryl halides, the C(sp³)-Br bond can participate in certain coupling protocols, opening avenues for new C-C and carbon-heteroatom bond formations. The interplay between the bromo, nitro, and ester functionalities provides a rich platform for discovering new reactivity patterns and expanding the toolkit of synthetic chemists.
Precursor for Advanced Organic Intermediates
Beyond its direct use in constructing molecular frameworks, this compound is a precursor to a variety of advanced organic intermediates. The functional groups on the molecule can be selectively transformed to yield other valuable synthons.
A key transformation is the reduction of the nitro group. This is commonly achieved using reagents such as tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acetic acid. This reaction converts the 4-nitrophenyl moiety into a 4-aminophenyl group. The resulting ethyl 2-amino-2-(4-aminophenyl)acetate is a bifunctional molecule containing a primary aromatic amine and an α-amino ester, which are versatile handles for further synthesis, such as in the preparation of benzodiazepines or other pharmacologically relevant scaffolds. Related 2-aryl-2-nitroacetates have been shown to be effective precursors for α-amino acids. nih.gov
The ester group can also be manipulated. Hydrolysis under basic or acidic conditions yields the corresponding carboxylic acid, while transesterification can be used to introduce different alkyl groups. The α-bromo atom can be replaced by a variety of other functional groups (e.g., -OH, -N₃, -CN) via nucleophilic substitution, further expanding the range of accessible intermediates from this single starting material. For example, reaction with sodium azide (B81097) would produce an α-azido ester, a precursor to unnatural α-amino acids.
This strategic functional group interconversion makes this compound a valuable starting point for the synthesis of complex target molecules, including active pharmaceutical ingredients (APIs) and materials with novel electronic properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-bromo-2-(4-nitrophenyl)acetate, and how can steric hindrance be addressed to minimize byproduct formation?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, bromination of ethyl 2-(4-nitrophenyl)acetate using brominating agents (e.g., NBS or HBr) under controlled conditions is common. Steric hindrance from the 4-nitro group may lead to side products like hydroxylated derivatives (e.g., ethyl 2-hydroxy-2-(4-nitrophenyl)acetate). To mitigate this, use polar aprotic solvents (e.g., DMF) and optimize reaction temperature (40–60°C). Phloroglucinol can act as a stabilizing agent to reduce radical-mediated side reactions .
Q. How can spectroscopic techniques validate the purity and structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of the bromoacetate group (e.g., δ ~4.2 ppm for the ethyl ester and δ ~5.5 ppm for the quaternary C-Br).
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (expected [M+H]: ~287.98 g/mol).
- FT-IR : Peaks at ~1740 cm (C=O ester) and ~1520 cm (NO asymmetric stretch) confirm functional groups. Purity ≥98% can be assessed via HPLC with a C18 column and UV detection at 254 nm .
Q. What crystallographic methods are recommended for resolving the compound’s molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs (e.g., SHELXL for refinement) to analyze unit cell parameters, hydrogen bonding (e.g., C–H···O interactions), and dihedral angles between aromatic and ester groups. Data collection at low temperatures (100 K) reduces thermal motion artifacts. For example, related structures show dihedral angles of 7.35°–18.23° between aromatic subunits and the acetate group .
Advanced Research Questions
Q. How do electronic effects of the 4-nitrophenyl substituent influence reactivity in cross-coupling or photoredox reactions?
- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the α-carbon, facilitating nucleophilic substitution. Hammett σ constants (σ ≈ 1.27 for -NO) predict rate acceleration in reactions sensitive to polar effects. For photoredox applications, the nitro group lowers the reduction potential (E ~-0.8 V vs. SCE), enabling selective debromination under green light (λ = 530 nm). Compare with analogs (e.g., 4-fluoro or 4-bromo derivatives) to isolate electronic vs. steric contributions .
Q. What methodologies enable chromoselective control in photoredox reactions involving this compound?
- Methodological Answer : Use multi-photon excitation strategies:
- Green light (λ = 530 nm) : Activates the photocatalyst (e.g., Ir(ppy)) to reduce the α-bromo ester (E ~-0.8 V vs. SCE), yielding ethyl 2-(4-nitrophenyl)acetate.
- Blue light (λ = 450 nm) : Drives deeper reduction (E ~-1.7 V) for aryl debromination. Monitor reaction progress using in-situ UV-vis spectroscopy to track intermediate lifetimes .
Q. How can computational modeling predict solvent effects on reaction pathways or crystallographic packing?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess solvent polarity effects on transition states (e.g., SN2 vs. radical pathways).
- Molecular Dynamics (MD) : Simulate crystal packing in solvents like ethanol or acetonitrile to predict hydrogen-bonding networks. For example, MD simulations align with SCXRD data showing C–H···O interactions along the b-axis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
